5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one
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Overview
Description
5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[35]nonan-8-one is a complex organic compound featuring a spirocyclic structure with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. The key steps include:
Formation of the Fluoropyridine Moiety: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluoropyridinium salts.
Spirocyclization: The spirocyclic structure is formed by reacting the fluoropyridine derivative with a suitable cyclic ketone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and specificity in binding . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoropyridine-2-carbonyl)piperidin-4-yl-3-phenyl-2-azaspiro[3.5]nonan-1-one
- 2-(7-(3-Fluoropyridine-2-carbonyl)-7-azaspiro[3.5]nonan-1-yl)
Uniqueness
5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one is unique due to its specific spirocyclic structure combined with a fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-12-11(3-1-7-16-12)13(19)17-8-4-10(18)9-14(17)5-2-6-14/h1,3,7H,2,4-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGJAZMHCLOZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CCN2C(=O)C3=C(N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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